3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate is a complex organic compound that features a combination of fluorophenyl, piperazine, and naphthofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate typically involves multiple steps:
Formation of the Fluorophenyl Piperazine Intermediate: This step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with a suitable acyl chloride to form 4-(4-fluorophenyl)piperazine-1-carbonyl chloride.
Coupling with Naphthofuran Derivative: The acyl chloride is then reacted with a naphthofuran derivative in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its fluorophenyl group can be particularly useful in imaging studies due to its potential for fluorescence.
Medicine
In medicinal chemistry, 3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate may serve as a lead compound for the development of new drugs. Its structure suggests potential activity as an inhibitor of enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate is likely to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine moiety can interact with polar or charged residues. The naphthofuran core may contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate: Similar structure but with a chlorine atom instead of fluorine.
3-(4-(4-Methylphenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve binding affinity to biological targets, and alter the compound’s electronic properties, making it unique compared to its analogs.
Properties
IUPAC Name |
[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-methylbenzo[g][1]benzofuran-5-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4/c1-16-24(26(31)29-13-11-28(12-14-29)19-9-7-18(27)8-10-19)22-15-23(33-17(2)30)20-5-3-4-6-21(20)25(22)32-16/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMQVMWKDLATHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.